6-Chloro-3-nitro-2-(1-pyrrolyl)pyridine
Description
6-Chloro-3-nitro-2-(1-pyrrolyl)pyridine is a pyridine derivative characterized by a nitro group at position 3, a chlorine atom at position 6, and a pyrrolyl substituent at position 2. The pyrrolyl group may influence electronic properties and binding interactions, differentiating it from analogs with sulfonyl or halogenated substituents.
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-3-nitro-2-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-4-3-7(13(14)15)9(11-8)12-5-1-2-6-12/h1-6H |
InChI Key |
ORNLSPOQRDAIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound can be compared to other pyridine and fused-ring derivatives with chloro, nitro, and heteroaromatic substituents. Key analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Pyridazine derivatives (e.g., ) show higher antitrypanosomal activity but suffer from poor solubility, likely due to the nitro group and planar structure .
Substituent Effects: The 2-pyrrolyl group in the target compound may improve solubility compared to bulkier sulfonyl groups (e.g., ). Halogen Positioning: 6-Chloro substitution is conserved in many analogs, but 2-iodo or 3-methyl variants (e.g., ) lack nitro groups, limiting direct functional comparisons.
Biological Performance :
- The imidazo[1,2-b]pyridazine analog () demonstrates potent activity against T. b. brucei (EC₅₀ = 0.38 µM) but poor solubility, highlighting a common trade-off in nitro-heterocycles. The target compound’s pyrrolyl group might mitigate this issue, though empirical data are needed .
Commercial and Research Relevance
Pricing for analogs ranges from $400–$6000 per gram, depending on complexity (e.g., HB171 series in ) .
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